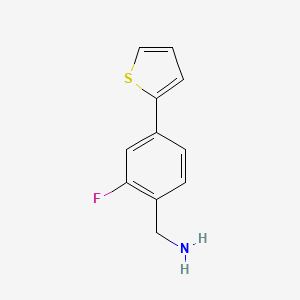

1-(2-Fluoro-4-thien-2-ylphenyl)methanamine

Description

1-(2-Fluoro-4-thien-2-ylphenyl)methanamine is a fluorinated aromatic amine featuring a methanamine group (-CH₂NH₂) attached to a phenyl ring substituted with a fluorine atom at the 2-position and a thiophene ring at the 4-position (Figure 1). The thiophene moiety contributes to π-π stacking interactions, making the compound relevant in drug design and materials science.

Properties

IUPAC Name |

(2-fluoro-4-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAXIXCWLWLIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

1-(2-Fluoro-4-thien-2-ylphenyl)methanamine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s unique structure allows it to form specific interactions with target biomolecules, influencing their function and stability.

Cellular Effects

The effects of 1-(2-Fluoro-4-thien-2-ylphenyl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 1-(2-Fluoro-4-thien-2-ylphenyl)methanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Fluoro-4-thien-2-ylphenyl)methanamine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Biological Activity

1-(2-Fluoro-4-thien-2-ylphenyl)methanamine, also known by its CAS number 927801-36-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Fluoro-4-thien-2-ylphenyl)methanamine is C11H10FN. Its structure comprises a phenyl ring substituted with a thienyl group and a fluorine atom, contributing to its unique pharmacological profile.

Research indicates that compounds similar to 1-(2-Fluoro-4-thien-2-ylphenyl)methanamine may interact with various biological targets through several mechanisms, including:

- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

Biological Activity

The biological activity of 1-(2-Fluoro-4-thien-2-ylphenyl)methanamine has been investigated in various studies. Key findings include:

- Antidepressant Effects : Research has shown that similar compounds exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.

- Neuroprotective Properties : Some studies suggest that this compound may protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative conditions.

- Anticancer Activity : Preliminary data indicate that it may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels in animal models | Study A |

| Neuroprotective | Reduced oxidative stress markers | Study B |

| Anticancer | Inhibition of cancer cell proliferation | Study C |

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of 1-(2-Fluoro-4-thien-2-ylphenyl)methanamine resulted in a significant reduction in depressive-like behaviors. The mechanism was attributed to enhanced serotonergic transmission.

Case Study 2: Neuroprotection

In vitro studies showed that the compound could reduce apoptosis in neuronal cell cultures exposed to oxidative stress. This suggests a protective role against neurodegeneration.

Case Study 3: Anticancer Potential

Research involving human cancer cell lines indicated that the compound inhibited cell growth and induced apoptosis. The exact mechanism remains under investigation but points towards interference with cell cycle regulation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares structural analogs of 1-(2-Fluoro-4-thien-2-ylphenyl)methanamine, highlighting key differences in substituents and their implications:

Key Observations :

- Fluorine Substitution: The 2-fluoro group in the target compound enhances electronic effects compared to non-fluorinated analogs like (4-(thiophen-2-yl)phenyl)methanamine (18). Fluorine improves metabolic stability and may influence receptor binding in bioactive molecules .

- Thiophene vs. Pyridine/Phenyl: Thiophene-containing analogs exhibit stronger π-stacking than phenyl-only derivatives. Pyridine-based compounds (e.g., [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine) introduce nitrogen heteroatoms, altering solubility and hydrogen-bonding capacity .

Physicochemical and Spectroscopic Properties

- NMR Shifts : Fluorine atoms and aromatic systems significantly influence NMR spectra. For example, in N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine (4e), the ¹H NMR shows deshielded aromatic protons (δ 7.14–7.38 ppm) due to electron-withdrawing fluorine . Similar effects are expected in the target compound.

- Solubility : Thiophene and fluorine substituents increase hydrophobicity compared to pyridine-containing analogs, which may exhibit better aqueous solubility due to nitrogen lone pairs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.